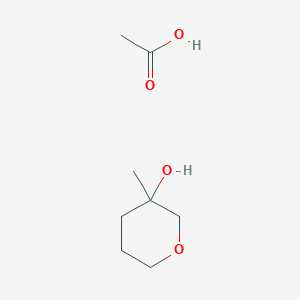
Acetic acid--3-methyloxan-3-ol (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;3-methyloxan-3-ol is an organic compound that combines the properties of acetic acid and a cyclic ether, 3-methyloxan-3-ol Acetic acid is a well-known carboxylic acid with the chemical formula CH₃COOH, commonly found in vinegar 3-methyloxan-3-ol, on the other hand, is a cyclic ether with a hydroxyl group attached to the third carbon of the oxane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-methyloxan-3-ol can be achieved through several methods. One common approach involves the reaction of acetic acid with 3-methyloxan-3-ol under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:
CH3COOH+C5H10O2→CH3COO-C5H9OH+H2O
Industrial Production Methods
Industrial production of acetic acid;3-methyloxan-3-ol often involves the carbonylation of methanol, known as the Monsanto process. This process uses a rhodium or iridium catalyst and iodine as a promoter. The reaction conditions typically include high pressure and temperature to achieve optimal yields. The overall reaction can be summarized as:
CH3OH+CO→CH3COOH
化学反応の分析
Types of Reactions
Acetic acid;3-methyloxan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in 3-methyloxan-3-ol can be oxidized to form a ketone or an aldehyde.
Reduction: The carboxyl group in acetic acid can be reduced to form ethanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethanol.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Acetic acid;3-methyloxan-3-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Studied for its potential antimicrobial properties and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of acetic acid;3-methyloxan-3-ol involves its interaction with various molecular targets. The hydroxyl group in 3-methyloxan-3-ol can form hydrogen bonds with biological molecules, affecting their structure and function. The carboxyl group in acetic acid can participate in acid-base reactions, influencing the pH and chemical environment. These interactions can modulate enzymatic activities and metabolic pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
Ethanol: A simple alcohol with similar hydroxyl group properties.
Propionic Acid: A carboxylic acid with a similar structure to acetic acid.
Tetrahydrofuran (THF): A cyclic ether similar to 3-methyloxan-3-ol.
Uniqueness
Acetic acid;3-methyloxan-3-ol is unique due to its combination of a carboxyl group and a cyclic ether with a hydroxyl group. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in various applications.
特性
CAS番号 |
80114-11-0 |
|---|---|
分子式 |
C8H16O4 |
分子量 |
176.21 g/mol |
IUPAC名 |
acetic acid;3-methyloxan-3-ol |
InChI |
InChI=1S/C6H12O2.C2H4O2/c1-6(7)3-2-4-8-5-6;1-2(3)4/h7H,2-5H2,1H3;1H3,(H,3,4) |
InChIキー |
NHUWRYPZNCJYRC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC1(CCCOC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


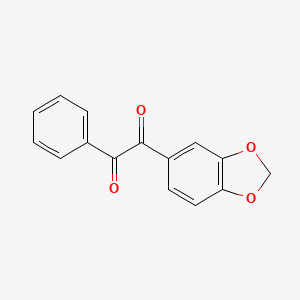
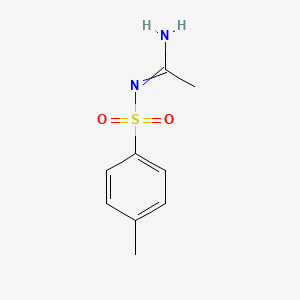
![Bis[(E)-chloro-N-methyl-N-phenylmethaniminium] phosphorochloridate](/img/structure/B14423097.png)
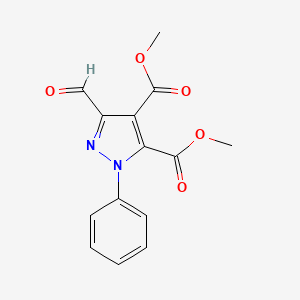
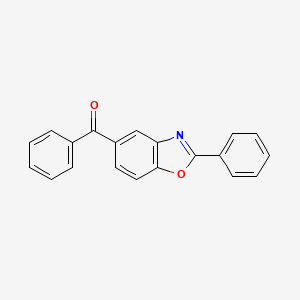
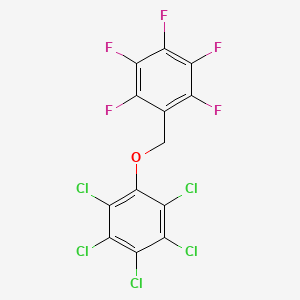
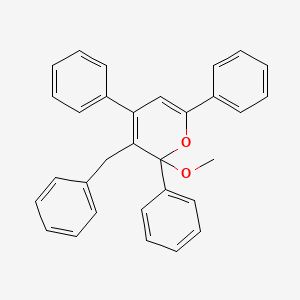
![Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane](/img/structure/B14423136.png)
![7,7-Diiodobicyclo[2.2.1]heptane](/img/structure/B14423138.png)
![4-[3-(Phenylsulfanyl)propyl]cyclohex-3-EN-1-one](/img/structure/B14423151.png)
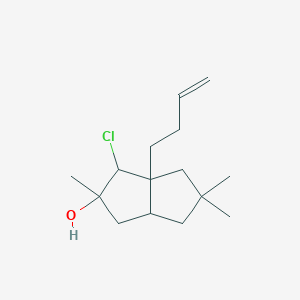
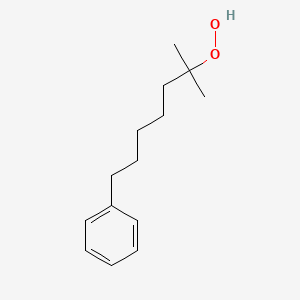
![3-Methyl-1,2-diphenylbicyclo[4.1.0]hept-2-ene](/img/structure/B14423170.png)
![1-[Tert-butyl(nitroso)amino]ethyl acetate](/img/structure/B14423171.png)
